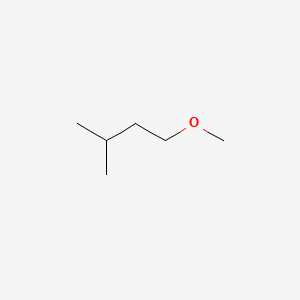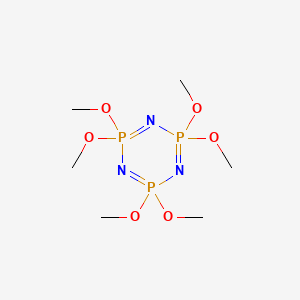
3,4,5-Triethoxybenzoic acid
Descripción general
Descripción
3,4,5-Triethoxybenzoic acid is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and involvement in chemical reactions. It is characterized by the presence of three ethoxy groups attached to a benzoic acid core. The compound has been analyzed in different forms, such as in a benzene solvate, where it forms a planar dimer through hydrogen bonding .
Synthesis Analysis
The synthesis of derivatives related to 3,4,5-triethoxybenzoic acid has been explored in several studies. For instance, derivatives of 3,4,5-trimethoxybenzoic acid have been synthesized through mercuriation, leading to various products depending on the reactants and conditions used . Additionally, novel derivatives of 3,4,5-trimethoxylbenzoic acid have been synthesized by reacting 3,4,5-trimethoxylbenzoyl chloride with alcohols and phenols, with their structures characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,4,5-triethoxybenzoic acid has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 3,4-dimethoxybenzoic acid has been elucidated, revealing hydrogen-bonded dimers . Similarly, the crystal structure of 3,4,5-triethoxybenzoic acid benzene solvate has been reported, showing the formation of a planar dimer through hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of 3,4,5-triethoxybenzoic acid and its derivatives has been investigated in various studies. The mercuriation of 3,4,5-trimethoxybenzoic acid leads to a series of reactions that produce different mercury-containing compounds . Furthermore, the synthesis of hyperbranched poly(ester-amide)s based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid involves highly selective acylation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4,5-triethoxybenzoic acid derivatives have been studied, including their crystal structures and solvate forms. The crystal structure of 3,4,5-triethoxybenzoic acid benzene solvate provides insights into the hydrogen bonding and dimerization of the compound . Additionally, the antioxidant activities and acidic properties of some novel derivatives have been analyzed, revealing their potential for various applications .
Aplicaciones Científicas De Investigación
Crystallographic Analysis
3,4,5-Triethoxybenzoic acid is notable for its crystal structure. Zakharov, Rheingold, and Dembinski (2005) illustrated that crystals of this compound are monoclinic and form a planar dimer through hydrogen bonds. This structural information is valuable for understanding its interaction with other molecules and its potential applications in materials science (Zakharov, Rheingold, & Dembinski, 2005).
Analytical Methods
Gallic acid, a structurally related compound, has been widely studied for its bioactivities. Fernandes and Salgado (2016) reviewed various analytical methods for gallic acid, highlighting techniques like spectrometry and chromatography. These methods could potentially be adapted for 3,4,5-Triethoxybenzoic acid, especially in contexts where precise quantification and analysis are required (Fernandes & Salgado, 2016).
Photoelectrochemical Applications
Lima et al. (2022) developed a photoelectrochemical method for amperometric determination of 3,4,5-trihydroxybenzoic acid, which could be relevant for 3,4,5-Triethoxybenzoic acid as well. This method involves a glass slide coated with fluorine-doped tin oxide modified with cadmium sulfide and poly(D-glucosamine), sensitive to the concentration of the compound in solution (Lima et al., 2022).
Surface Functionalization in Bioactive Glasses
Zhang et al. (2013) researched the grafting of gallic acid to bioactive glasses for delivering the molecule into the body using biomaterial surfaces. Given the structural similarity, 3,4,5-Triethoxybenzoic acid may also have potential for surface functionalization in biomedical applications (Zhang, Ferraris, Prenesti, & Verné, 2013).
Redox Reactions
Dwibedy et al. (1999) studied the redox reactions of gallic acid with radical species, revealing insights into the antioxidant properties of polyphenols. Similar studies could explore the redox behavior of 3,4,5-Triethoxybenzoic acid, providing insights into its potential as an antioxidant or in other redox-sensitive applications (Dwibedy et al., 1999).
Structural and Reaction Studies
Nsangou et al.
(2008) conducted a structural study of hydroxybenzoic acids, including 3,4,5-trihydroxybenzoic acid, using B3LYP/6-31++G(d) method. Their research provides a framework for understanding the structural aspects and potential reactions of similar compounds, which could be applied to 3,4,5-Triethoxybenzoic acid. This could be particularly relevant in the context of designing molecules with specific properties or reactivities (Nsangou, Dhaouadi, Jaidane, & Lakhdar, 2008).
Pharmacological Potential
Gallic acid, closely related to 3,4,5-Triethoxybenzoic acid, has been studied for its pharmacological activities. Bai et al. (2020) reviewed its anti-inflammatory properties and molecular mechanisms, suggesting that similar research on 3,4,5-Triethoxybenzoic acid could uncover its potential in pharmaceutical applications (Bai et al., 2020).
Solubility and Physicochemical Properties
Research by Cháfer et al. (2007) on the solubility of gallic acid in supercritical CO2 and ethanol could provide insights into the solubility and extraction methods for 3,4,5-Triethoxybenzoic acid. This knowledge is essential for its application in various industries, including pharmaceuticals and food technology (Cháfer, Fornari, Stateva, Berna, & García-Reverter, 2007).
Antioxidant and Neuroprotective Properties
Daglia et al. (2014) explored the neuroprotective actions of gallic acid and its derivatives. Given the structural similarities, 3,4,5-Triethoxybenzoic acid could potentially exhibit similar neuroprotective properties, which would be valuable in the development of treatments for neurodegenerative diseases (Daglia, Di Lorenzo, Nabavi, Talas, & Nabavi, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3,4,5-triethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-4-16-10-7-9(13(14)15)8-11(17-5-2)12(10)18-6-3/h7-8H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCENSLDYFDZUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219992 | |
| Record name | 3,4,5-Triethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Triethoxybenzoic acid | |
CAS RN |
6970-19-0 | |
| Record name | 3,4,5-Triethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6970-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Triethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006970190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6970-19-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Triethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-triethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)
